N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multiple steps, starting with the construction of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions. The benzo[d][1,3]dioxole moiety is often introduced via a nucleophilic aromatic substitution reaction, while the sulfonyl group is added through sulfonylation reactions using chlorosulfonic acid or similar reagents.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form thiazol-2-one derivatives.
Reduction: Reduction reactions can be performed on the sulfonyl group to yield sulfonic acids or sulfonamides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols, along with strong bases, are employed in substitution reactions.
Major Products Formed:
Thiazol-2-one Derivatives: Resulting from the oxidation of the thiazole ring.
Sulfonic Acids and Sulfonamides: Formed through the reduction of the sulfonyl group.
Sulfonamide Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its biological activity may be explored for the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide exerts its effects involves interactions with specific molecular targets. The thiazole ring and sulfonyl group may interact with enzymes or receptors, leading to biological responses. The exact molecular pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiazole Derivatives: Other thiazole-based compounds with different substituents.
Sulfonyl Compounds: Compounds containing sulfonyl groups with varying aromatic rings.
Dioxole Derivatives: Compounds featuring benzo[d][1,3]dioxole moieties.
Uniqueness: N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide stands out due to its combination of a thiazole ring, benzo[d][1,3]dioxole moiety, and sulfonyl group. This unique structure provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)8-7-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-11-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYQGQSNPNEHFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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